(E)-(4-Bromostyryl)boronic acid
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Overview
Description
(4-Bromostyryl)boronic acid is an organoboron compound that features a boronic acid group attached to a 4-bromostyryl moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromostyryl)boronic acid typically involves the reaction of 4-bromostyrene with a boron-containing reagent. One common method is the Miyaura borylation, where 4-bromostyrene reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is carried out under an inert atmosphere, usually at elevated temperatures.
Industrial Production Methods: Industrial production of (4-Bromostyryl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: (4-Bromostyryl)boronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where (4-Bromostyryl)boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styryl derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The bromine atom in the styryl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(4-Bromostyryl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential in the development of biologically active molecules and as a probe in biochemical assays.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The primary mechanism of action of (4-Bromostyryl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group with a palladium complex . This process transfers the styryl group to the palladium catalyst, which then undergoes reductive elimination to form the desired carbon-carbon bond. The presence of a base facilitates the transmetalation step by generating the active boronate species.
Comparison with Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling.
4-Bromophenylboronic Acid: Similar structure but lacks the styryl moiety.
Vinylboronic Acid: Contains a vinyl group instead of the styryl group.
Uniqueness: (4-Bromostyryl)boronic acid is unique due to the presence of both a bromine atom and a styryl group, which allows for versatile reactivity in organic synthesis. Its ability to participate in both cross-coupling and substitution reactions makes it a valuable compound in the synthesis of complex molecules.
Properties
IUPAC Name |
[(E)-2-(4-bromophenyl)ethenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BBrO2/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,11-12H/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSAFHMKCACYLQ-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC=C(C=C1)Br)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C1=CC=C(C=C1)Br)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BBrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.86 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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